molecular formula C10H14O B1581136 Phenol, 3-(1-methylpropyl)- CAS No. 3522-86-9

Phenol, 3-(1-methylpropyl)-

Cat. No.: B1581136
CAS No.: 3522-86-9
M. Wt: 150.22 g/mol
InChI Key: NBYBZLCUXTUWBA-UHFFFAOYSA-N
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Description

Phenol, 3-(1-methylpropyl)-: m-sec-butylphenol , is an organic compound with the molecular formula C10H14O . It is a derivative of phenol, where a 1-methylpropyl group is attached to the third carbon of the benzene ring. This compound is part of the larger family of alkylphenols, which are known for their diverse industrial applications and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenol, 3-(1-methylpropyl)- can be synthesized through various methods, including:

    Alkylation of Phenol: This involves the reaction of phenol with 1-methylpropyl halides in the presence of a Lewis acid catalyst such as aluminum chloride.

    Friedel-Crafts Alkylation: Another common method is the Friedel-Crafts alkylation, where phenol reacts with 1-methylpropyl chloride in the presence of a catalyst like ferric chloride.

Industrial Production Methods: Industrial production of Phenol, 3-(1-methylpropyl)- often involves large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Mechanism of Action

Comparison with Similar Compounds

Phenol, 3-(1-methylpropyl)- can be compared with other similar compounds such as:

Uniqueness: Phenol, 3-(1-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo selective reactions and its diverse applications in various fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

3-butan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-3-8(2)9-5-4-6-10(11)7-9/h4-8,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYBZLCUXTUWBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883985
Record name Phenol, 3-(1-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3522-86-9
Record name 3-(1-Methylpropyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3522-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-(1-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003522869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3-(1-methylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 3-(1-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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